molecular formula C17H11F3O5 B2893717 5,7-dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 577789-59-4

5,7-dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2893717
CAS No.: 577789-59-4
M. Wt: 352.265
InChI Key: LBGLVUDKHNDQAJ-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound belonging to the flavonoid family. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a trifluoromethyl group attached to a chromen-4-one core. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is the condensation of 4-methoxybenzaldehyde with 2-(trifluoromethyl)phenylacetic acid in the presence of a strong base, followed by cyclization and oxidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of quinones or other oxidized derivatives.

  • Reduction: Production of hydroxylated or deoxygenated derivatives.

  • Substitution: Introduction of different functional groups at specific positions on the chromen-4-one core.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: In biological research, 5,7-dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is studied for its potential antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit inflammatory pathways in cell-based assays.

Medicine: This compound has shown promise in preclinical studies for its anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Industry: In the cosmetic and pharmaceutical industries, this compound is used as an ingredient in formulations due to its antioxidant properties, which help protect against oxidative stress and skin aging.

Mechanism of Action

The mechanism by which 5,7-dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one exerts its effects involves multiple molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to cellular components. Additionally, it modulates signaling pathways involved in inflammation and apoptosis, leading to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

  • Diosmetin: 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one

  • Genistein: 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one

  • Luteolin: 3',4',5,7-Tetrahydroxyflavone

Uniqueness: 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to similar flavonoids. This structural feature contributes to its distinct antioxidant and anticancer properties.

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Properties

IUPAC Name

5,7-dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3O5/c1-24-10-4-2-8(3-5-10)13-15(23)14-11(22)6-9(21)7-12(14)25-16(13)17(18,19)20/h2-7,21-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGLVUDKHNDQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=CC(=CC(=C3C2=O)O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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